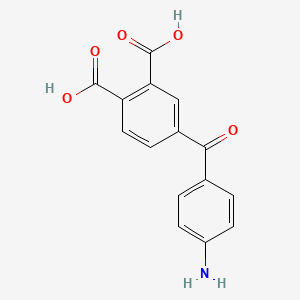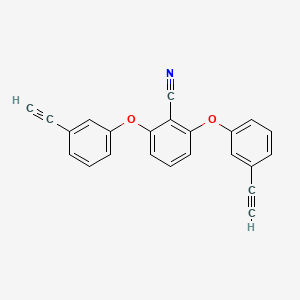![molecular formula C37H23N3O2 B3825566 2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)
2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile
描述
2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a conjugated molecule that possesses a high degree of electron delocalization, making it an excellent candidate for various research applications.
科学研究应用
TFB has been studied extensively for its potential applications in organic electronics and optoelectronics. Due to its high degree of electron delocalization, TFB exhibits excellent charge transport properties, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, TFB has been shown to exhibit strong fluorescence properties, making it useful in the development of fluorescent sensors and imaging agents.
作用机制
The mechanism of action of TFB is not fully understood, but it is believed to involve the interaction of the compound with various proteins and enzymes in the body. TFB has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects:
TFB has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, TFB has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, TFB has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of TFB is its ease of synthesis and availability, making it an excellent candidate for research applications. Additionally, TFB exhibits excellent charge transport properties, making it useful in the development of OFETs and OPVs. However, one limitation of TFB is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain applications.
未来方向
There are several potential future directions for research on TFB. One area of interest is the development of TFB-based fluorescent sensors and imaging agents for use in biological applications. Additionally, further research is needed to fully understand the mechanism of action of TFB and its potential applications in the treatment of cognitive disorders. Finally, there is a need for further research into the synthesis and properties of TFB derivatives, which could lead to the development of new and improved materials for use in organic electronics and optoelectronics.
属性
IUPAC Name |
2,6-bis[3-[(4-ethynylphenyl)methylideneamino]phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23N3O2/c1-3-27-14-18-29(19-15-27)25-39-31-8-5-10-33(22-31)41-36-12-7-13-37(35(36)24-38)42-34-11-6-9-32(23-34)40-26-30-20-16-28(4-2)17-21-30/h1-2,5-23,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDLMAREPWXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)OC3=C(C(=CC=C3)OC4=CC=CC(=C4)N=CC5=CC=C(C=C5)C#C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B3825496.png)
![6-{methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3825500.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B3825505.png)
![7-methyl-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3825510.png)

![2,2'-[(E)-1,2-ethenediyl]bis[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonic acid] - 1H-imidazole (1:2)](/img/structure/B3825525.png)
![4,4'-[9,10-anthracenediylbis(4-phenyl-6,2-quinazolinediyl)]dianiline](/img/structure/B3825531.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)
![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)
![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)